Abt-288

概要

説明

ABT-288は、高選択的なヒスタミンH3受容体拮抗薬です。 この化合物は、認知プロセスに不可欠なヒスタミン、アセチルコリン、ノルアドレナリン、ドーパミンなどの神経伝達物質の放出を促進します .

準備方法

合成経路と反応条件

ABT-288の合成には、市販の出発物質から始まる複数のステップが関与します。 反応条件には通常、有機溶媒、触媒、および制御された温度の使用が含まれ、高収率と純度を確保します .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率性、費用対効果、および環境上の配慮のために最適化されています。 これには、大規模反応器、連続フロープロセス、および高度な精製技術の使用が含まれ、バルクで化合物を生産します .

化学反応の分析

反応の種類

ABT-288は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を形成することができます。

還元: 還元反応は、分子内の官能基を変更するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生じることがあり、一方、還元は脱酸素化化合物を生成する可能性があります .

科学研究アプリケーション

科学的研究の応用

ABT-288 is a histamine H3 receptor antagonist that was under development by Abbott, now AbbVie, for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia . The rationale behind its development was to enhance cognitive processes by boosting the release of histamine, acetylcholine, noradrenaline, and dopamine in the brain . Specifically, it aimed to increase cholinergic signaling, which typically declines with neurodegeneration in Alzheimer's disease . Although this compound showed promise in preclinical studies, its development has been discontinued after disappointing results in clinical trials .

Preclinical studies

This compound demonstrated procognitive effects in several preclinical models relevant to schizophrenia . It was found to improve attention, social memory, and spatial memory in animal models .

Clinical Trials

Safety and Tolerability A Phase 1 study in healthy volunteers showed this compound to be generally safe and well-tolerated, with the most frequent side effects being related to sleep, nausea, and dizziness . In subjects with schizophrenia, this compound was tolerated at a 15-fold higher dose and 12-fold higher exposures than previously observed in healthy volunteers . In this study, the most common adverse events, in decreasing frequency, were abnormal dreams, headache, insomnia, dizziness, somnolence, dysgeusia, dry mouth, psychotic disorder, parosmia, and tachycardia .

Alzheimer's Disease A Phase 2 trial of this compound as an adjunct treatment in patients with mild to moderate Alzheimer's disease on stable donepezil treatment was terminated early because it met futility criteria . The ADAS-cog outcome was statistically significantly improved on donepezil but not on this compound . In this study, point estimates on the ADAS-Cog scores for both this compound dose groups were numerically inferior to placebo, but no statistical differences were detected. Donepezil, however, demonstrated statistically significant improvement .

Schizophrenia A Phase 2 trial was conducted to evaluate the efficacy and safety of this compound in the treatment of cognitive impairment associated with schizophrenia . The study found that neither dose of this compound resulted in cognitive improvement in clinically stable adults with schizophrenia . An increased incidence of psychosis-related and sleep-related adverse events was associated with this compound .

Data from Clinical Trials

Pharmacokinetics

作用機序

ABT-288は、ヒスタミンH3受容体の競合的拮抗薬として作用します。この受容体を遮断することにより、脳内でのアセチルコリンやドーパミンなどの神経伝達物質の放出を促進します。 この神経伝達物質レベルの上昇は、認知機能と記憶過程を改善すると考えられています . 分子標的は、中枢神経系に位置するヒスタミンH3受容体を含み、関与する経路は神経伝達物質の放出とシグナル伝達に関連しています .

類似の化合物との比較

類似の化合物

GSK239512: 同様の認知増強効果を持つ別のヒスタミンH3受容体拮抗薬.

BF2.649: 認知障害の治療に使用される、同様の作用機序を持つ化合物.

GSK189254: This compoundと同様に、ヒスタミンH3受容体に対する高い親和性と選択性で知られています.

This compoundのユニークさ

This compoundは、ヒスタミンH3受容体拮抗薬としての高い選択性と効力で際立っています。 これは、前臨床モデルで幅広い認知促進効果を示しており、経口バイオアベイラビリティが良好で安全マージンが広いなど、好ましい薬物動態的特性を備えています . これらの属性により、this compoundはさらなる開発と臨床応用の有望な候補となっています。

類似化合物との比較

Similar Compounds

GSK239512: Another histamine H3 receptor antagonist with similar cognitive-enhancing effects.

BF2.649: A compound with a similar mechanism of action, used in the treatment of cognitive disorders.

GSK189254: Known for its high affinity and selectivity for histamine H3 receptors, similar to ABT-288.

Uniqueness of this compound

This compound stands out due to its high selectivity and potency as a histamine H3 receptor antagonist. It has demonstrated broad procognitive efficacy in preclinical models and has favorable pharmacokinetic properties, including good oral bioavailability and a wide safety margin . These attributes make it a promising candidate for further development and clinical applications.

生物活性

ABT-288 is a selective antagonist of the histamine H3 receptor, primarily investigated for its potential pro-cognitive effects in the treatment of cognitive impairment associated with schizophrenia. This compound has garnered attention due to its unique pharmacological profile and its ability to modulate neurotransmitter systems, particularly in the central nervous system.

This compound functions by blocking the H3 receptors, which are known to play a critical role in regulating neurotransmitter release, including histamine, dopamine, and acetylcholine. By antagonizing these receptors, this compound enhances the release of these neurotransmitters, potentially improving cognitive functions and alleviating symptoms associated with schizophrenia.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-tolerated at higher doses in individuals with schizophrenia compared to healthy volunteers. Studies have shown that subjects with schizophrenia can tolerate doses up to 15-fold higher than those typically administered in healthy populations, suggesting a unique therapeutic window for this group .

Efficacy in Clinical Studies

Clinical trials have demonstrated that this compound exhibits pro-cognitive effects. Notably, a study indicated that a daily dose of 3 mg significantly improved cognitive performance in patients with schizophrenia, as measured by various neuropsychological tests . The compound's efficacy is further supported by its ability to enhance working memory and attention.

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Othman et al. (2013) | Schizophrenia patients | 3 mg/day | Improved cognitive performance |

| Hudzik et al. (2014) | Healthy volunteers | 0.5 mg - 2 mg/day | Tolerability assessed |

| Shan et al. (2017) | Schizophrenia patients | Up to 45 mg/day | Tolerated at higher doses |

Case Study 1: Cognitive Improvement in Schizophrenia

In a clinical trial involving patients diagnosed with schizophrenia, participants receiving this compound showed marked improvements in cognitive tasks compared to those on placebo. The study utilized standardized tests such as the MATRICS Consensus Cognitive Battery (MCCB), revealing significant enhancements in domains such as attention and verbal learning.

Case Study 2: Safety and Tolerability

Another study focused on the safety profile of this compound in healthy subjects revealed that even at elevated doses, the compound was well-tolerated with minimal adverse effects reported. This finding is crucial for establishing safe dosing guidelines for future clinical applications.

Neurotransmitter Modulation

Research indicates that this compound not only affects histaminergic pathways but also has implications for dopaminergic and cholinergic systems. The modulation of these pathways suggests potential applications beyond schizophrenia, including other cognitive disorders.

Abuse Liability Assessment

An important aspect of this compound's profile is its low potential for abuse compared to other stimulant medications. Studies assessing its abuse liability found no significant reinforcing effects, indicating that it may be a safer alternative for managing cognitive deficits without the risk of addiction .

特性

CAS番号 |

948845-91-8 |

|---|---|

分子式 |

C23H24N4O |

分子量 |

372.5 g/mol |

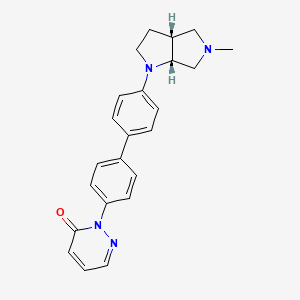

IUPAC名 |

2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one |

InChI |

InChI=1S/C23H24N4O/c1-25-15-19-12-14-26(22(19)16-25)20-8-4-17(5-9-20)18-6-10-21(11-7-18)27-23(28)3-2-13-24-27/h2-11,13,19,22H,12,14-16H2,1H3/t19-,22+/m1/s1 |

InChIキー |

GNIRITULTPTAQW-KNQAVFIVSA-N |

SMILES |

CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5 |

異性体SMILES |

CN1C[C@H]2CCN([C@H]2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5 |

正規SMILES |

CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5 |

外観 |

Solid powder |

Key on ui other cas no. |

948845-91-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-(4'-(5-methylhexahydropyrrolo(3,4-b)pyrrol-1-yl)biphenyl-4-yl)-2H-pyridazin-3-one ABT-288 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。